molecular formula C10H8F4O2 B1390701 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-43-4

3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1390701
CAS RN: 916420-43-4
M. Wt: 236.16 g/mol
InChI Key: JHDJFXXGNKFTSB-UHFFFAOYSA-N
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Description

“3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-43-4 . It has a molecular weight of 236.17 . The IUPAC name for this compound is 3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature .

Scientific Research Applications

  • Photocrosslinking in Molecular Biology : A study by Kogon et al. (1992) discusses the synthesis of a cleavable carbenegenerating reagent used in photocrosslinking experiments in molecular biology. This reagent starts with the bromination of trifluoroacetophenone, leading to a compound that is valuable for molecular biology applications (Kogon et al., 1992).

  • Synthesis of α-Fluoro-α,β-Unsaturated Ethyl Carboxylates : Allmendinger's research in 1991 demonstrates the use of ethyl phenylsulfinyl fluoroacetate for preparing α-fluoro-α,β-unsaturated ethyl carboxylates, a class of intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).

  • Development of Functional Derivatives in Organic Chemistry : A 2020 study by Holovko-Kamoshenkova et al. highlights the active research in the synthesis and modification of 1,2,4-triazole-3-thione derivatives, which are significant due to their biological activity. The introduction of fluorine-containing substituents is emphasized for enhancing the biological activity and value of these compounds (Holovko-Kamoshenkova et al., 2020).

  • High Glass-Transition Temperature Polymers : Huang et al. (2007) synthesized novel arylene ether polymers with high glass-transition temperature, using a process that involves the displacement of fluorine atoms. These polymers have applications in materials science, particularly for their thermal stability and solubility in organic solvents (Huang et al., 2007).

  • Synthesis of Poly(arylene ether)s : In another study by Huang et al. (2007), different 2-trifluoromethyl-activated bisfluoro monomers were synthesized and converted into poly(arylene ether)s. These polymers, characterized by their ultrahigh glass-transition temperatures, are promising for applications in optical materials due to their transparency and thermal stability (Huang et al., 2007).

properties

IUPAC Name

3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDJFXXGNKFTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234555
Record name 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916420-43-4
Record name 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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